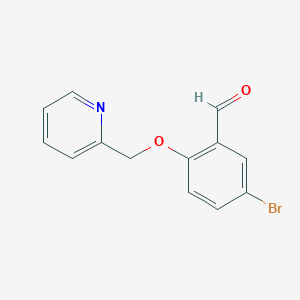

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

CAS No.: 892873-55-1

Cat. No.: VC4329910

Molecular Formula: C13H10BrNO2

Molecular Weight: 292.132

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892873-55-1 |

|---|---|

| Molecular Formula | C13H10BrNO2 |

| Molecular Weight | 292.132 |

| IUPAC Name | 5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C13H10BrNO2/c14-11-4-5-13(10(7-11)8-16)17-9-12-3-1-2-6-15-12/h1-8H,9H2 |

| Standard InChI Key | GGCJZOKCZZGBSB-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)COC2=C(C=C(C=C2)Br)C=O |

Introduction

Structural Characteristics of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Molecular Formula and Connectivity

The compound has the molecular formula C₁₃H₁₀BrNO₂, with a molar mass of 292.13 g/mol . The SMILES notation (C1=CC=NC(=C1)COC2=C(C=C(C=C2)Br)C=O) delineates its connectivity: a benzaldehyde moiety substituted at the 2-position by a methoxy group linked to a pyridin-2-ylmethyl chain and at the 5-position by a bromine atom . The InChIKey (GGCJZOKCZZGBSB-UHFFFAOYSA-N) provides a unique identifier for computational and database searches .

Spectral and Computational Data

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, are summarized below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 291.99678 | 154.8 |

| [M+Na]⁺ | 313.97872 | 160.5 |

| [M+NH₄]⁺ | 309.02332 | 159.5 |

| [M-H]⁻ | 289.98222 | 157.0 |

These values assist in characterizing the compound’s gas-phase ion behavior during mass spectrometric analyses .

Synthesis and Preparation

General Synthetic Strategy

The synthesis of 5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. A plausible route involves:

-

Bromination: Introducing bromine at the 5-position of 2-hydroxybenzaldehyde using brominating agents like N-bromosuccinimide (NBS) in the presence of a Lewis acid .

-

Etherification: Reacting 5-bromo-2-hydroxybenzaldehyde with 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to form the methoxy bridge .

Optimization and Yield

Key parameters for maximizing yield include:

-

Temperature: Reactions are typically conducted at 80–100°C to ensure complete substitution without side reactions .

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing transition states .

-

Catalyst: Copper(I) iodide may accelerate coupling reactions by facilitating electron transfer .

Physical and Chemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane, acetone, and tetrahydrofuran . Stability studies indicate susceptibility to oxidation at the aldehyde group, necessitating storage under inert atmospheres at low temperatures .

Reactivity

-

Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases with amines) .

-

Bromine Atom: Amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups .

-

Pyridine Ring: Acts as a weak base and coordinates to transition metals, enabling applications in catalysis .

Research Findings and Developments

Catalytic Studies

Analogous compounds with pyridine-containing ligands have been employed in conjunction with methylaluminoxane (MAO) to produce linear α-olefins from ethylene . For instance, iron complexes achieve turnover frequencies (TOFs) exceeding 10⁵ h⁻¹, with selectivity dependent on ligand architecture .

Structural Modifications

Recent efforts focus on modifying the benzaldehyde core to tune electronic properties. Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances the electrophilicity of the aldehyde, enabling faster condensation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume